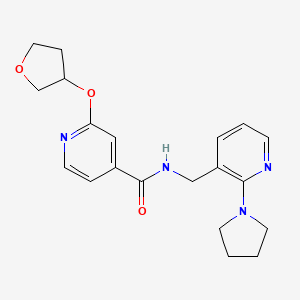

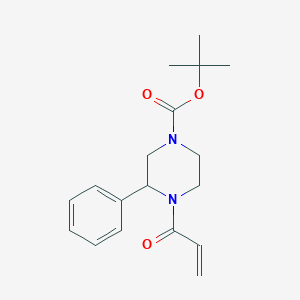

N-((2-(pyrrolidin-1-yl)pyridin-3-yl)methyl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((2-(pyrrolidin-1-yl)pyridin-3-yl)methyl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide is a useful research compound. Its molecular formula is C20H24N4O3 and its molecular weight is 368.437. The purity is usually 95%.

BenchChem offers high-quality N-((2-(pyrrolidin-1-yl)pyridin-3-yl)methyl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((2-(pyrrolidin-1-yl)pyridin-3-yl)methyl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Crystal Engineering and Pharmaceutical Cocrystals

The novel carboxamide-pyridine N-oxide synthon, involving isonicotinamide N-oxide, shows potential in crystal engineering and the synthesis of pharmaceutical cocrystals. This synthon is sustained via N-H...O- hydrogen bonding and C-H...O interaction, assembling in a triple helix architecture, and can be exploited to synthesize cocrystals of barbiturate drugs with 4,4'-bipyridine N,N'-dioxide (L. Reddy, N. Babu, & A. Nangia, 2006).

Metabolism and Quantitation of Urinary Niacin Metabolites

N-((2-(pyrrolidin-1-yl)pyridin-3-yl)methyl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide plays a role in the metabolism of niacin. The quantitation of its metabolites like N1-methyl-2-pyridone-5-carboxamide and N1-methylnicotinamide in human urine has been studied using chromatography techniques (E. Carter, 1982).

Synthesis and Biological Activity

This compound is involved in the synthesis and characterization of cobalt(II) 2-methylthionicotinate complexes with N-heterocyclic ligands. These complexes show significant antimicrobial activities against various strains of bacteria and filamentous fungi. The biological activity of these nicotinate derivatives is elevated through complexation (P. Segl′a et al., 2008).

Role in Human Liver Enzyme Activities

Nicotinamide N-methyltransferase (NNMT) in the human liver catalyzes the N-methylation of nicotinamide, pyridine, and related compounds. NNMT activity is variable among individuals and may affect the metabolism of pyridine compounds and influence individual differences in drug toxicity or therapeutic efficacy (J. Rini et al., 1990).

Biosynthesis of Niacin Metabolites

The biosynthesis of N 1 -Methyl-4-pyridone-3-carboxamide, a major metabolite of nicotinic acid and nicotinamide, involves the oxidation of N 1 -methylnicotinamide catalyzed by a soluble enzyme system present in the liver. This process indicates that the oxygen introduced into the 4-position of the substrate is derived from H2O and not from O2 (G. Quinn & P. Greengard, 1966).

properties

IUPAC Name |

2-(oxolan-3-yloxy)-N-[(2-pyrrolidin-1-ylpyridin-3-yl)methyl]pyridine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N4O3/c25-20(15-5-8-21-18(12-15)27-17-6-11-26-14-17)23-13-16-4-3-7-22-19(16)24-9-1-2-10-24/h3-5,7-8,12,17H,1-2,6,9-11,13-14H2,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZCXGDXEHTYJAN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=C(C=CC=N2)CNC(=O)C3=CC(=NC=C3)OC4CCOC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-5-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B2955460.png)

![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)furan-3-carboxamide](/img/structure/B2955463.png)

![N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2955465.png)

![1-[4-(2,2-Dimethyl-1,4-oxazepane-4-carbonyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2955468.png)

![3-[[5-Thioxo-4-(4-methoxyphenyl)-1H-1,2,4-triazole-3-yl]methyl]benzothiazole-2(3H)-one](/img/structure/B2955469.png)

![N-[(5-ethyl-8-oxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinolin-7-yl)carbonyl]-L-leucine](/img/structure/B2955470.png)

![2-chloro-N-{[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}benzenesulfonamide](/img/structure/B2955471.png)

![N-(2,4-dimethoxyphenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2955478.png)